

Chemical structure and stereochemistry of Erythravine

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Erythravine

Introduction

Erythravine is a prominent member of the erythrinan class of alkaloids, a group of tetracyclic spiroamine natural products.[1] These compounds are primarily isolated from various species of the Erythrina genus, which are widely distributed in tropical and subtropical regions.[2][3] **Erythravine**, specifically, has garnered significant interest within the scientific community for its notable pharmacological activities, including anxiolytic and anticonvulsant properties.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **erythravine**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

Erythravine is classified as a tetrahydroisoquinoline alkaloid.[2] Its core is the characteristic erythrinan skeleton, a tetraheterocyclic nitrogen-containing compound.[7] The systematic IUPAC name for **erythravine** is (2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol.[8]

The fundamental structure consists of a tetracyclic system with two methoxy groups and one hydroxyl group as substituents. The molecular formula of **erythravine** is C₁₈H₂₁NO₃.[4][8][9]

Caption: 2D chemical structure of **Erythravine**.



Stereochemistry

The biological activity of many alkaloids is intrinsically linked to their three-dimensional structure. **Erythravine** is a chiral molecule, possessing two stereocenters, which results in a specific absolute configuration.[9] The naturally occurring and biologically active form is (+)-**erythravine**, indicating that it is dextrorotatory.[8][9]

The absolute configuration of the chiral centers in (+)-**erythravine** has been determined as (2R,13bS), according to the Cahn-Ingold-Prelog priority rules.[8][10][11] This precise spatial arrangement of atoms is crucial for its interaction with biological targets, such as neurotransmitter receptors.[12] The stereochemistry is a key determinant of its pharmacological profile, and any variation can lead to significant changes in efficacy and selectivity.

Physicochemical and Pharmacological Data

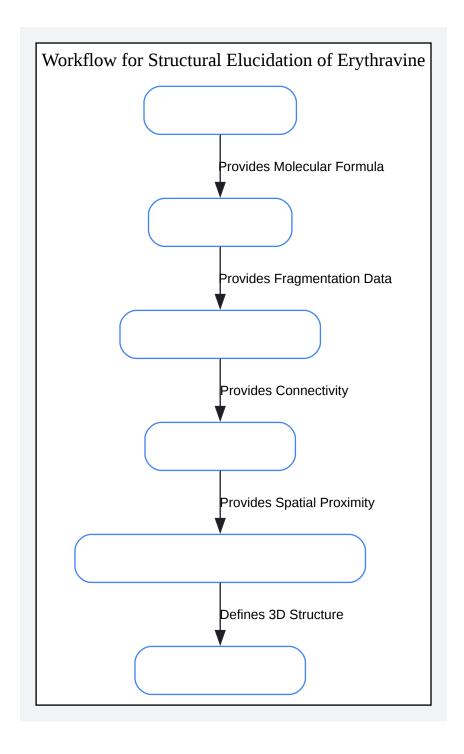
Quantitative data for **erythravine** is summarized in the table below. This includes its basic chemical properties and key pharmacological values related to its activity at nicotinic acetylcholine receptors (nAChRs), which are implicated in its anxiolytic and anticonvulsant effects.[2][13]

Property	Value	Reference
Molecular Formula	C18H21NO3	[4][8][9]
Molecular Weight	299.37 g/mol	[2]
CAS Number	19373-79-6	[4][8]
Optical Activity	(+)	[9]
IC50 at α7 nAChR	6 μΜ	[2]
IC50 at α4β2 nAChR	13 nM	[2]

Experimental Protocols Structural Elucidation

The determination of the complex structure of erythrinan alkaloids like **erythravine** requires a multi-step analytical approach.[1]





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Caption: Integrated workflow for the structural elucidation of erythrinan alkaloids.

• Isolation and Purification: **Erythravine** is typically isolated from the flowers or other parts of plants from the Erythrina genus, such as Erythrina mulungu.[2][6] Standard chromatographic techniques are employed for purification.



- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and deduce the molecular formula (C₁₈H₂₁NO₃).[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the planar structure and stereochemistry.
 - ¹H and ¹³C NMR: These 1D NMR experiments identify the types and number of protons and carbons in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the assembly of the carbon-hydrogen framework.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the relative configuration by identifying protons that are close to each other in space.
- Determination of Absolute Configuration: While spectroscopic methods can often establish the relative stereochemistry, determining the absolute configuration unambiguously typically requires X-ray crystallography of a suitable crystal or the use of chiroptical methods like circular dichroism.[1]

Biological Activity Assays

The anticonvulsant properties of (+)-**erythravine** have been investigated using various chemically-induced seizure models in rats.[5][6]

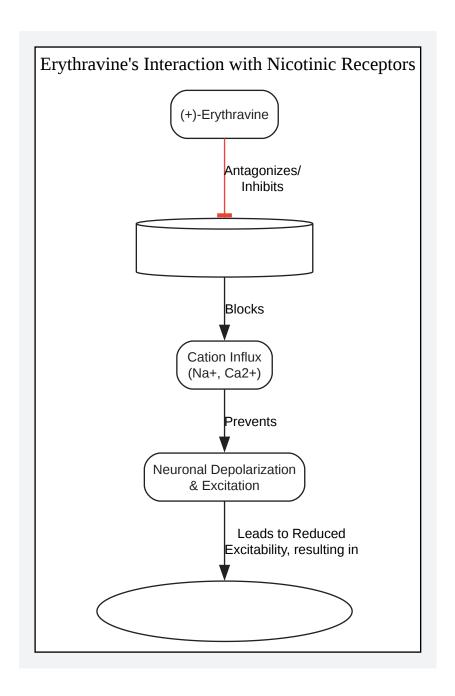
- Protocol: Different doses of (+)-erythravine are administered to animals, typically via intracerebroventricular injection.[5] Subsequently, seizures are induced using chemical convulsants such as bicuculline, pentylenetetrazole (PTZ), kainic acid, or N-methyl-Daspartate (NMDA).[6]
- Endpoints: The efficacy of **erythravine** is quantified by measuring its ability to inhibit the occurrence of seizures or to increase the latency to seizure onset.[5][6]

Signaling Pathway Interaction

The pharmacological effects of **erythravine** are, at least in part, attributable to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a potent antagonist at these



receptors.[2]



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Caption: Simplified diagram of **Erythravine**'s antagonistic action on nAChRs.

Studies using voltage-clamp techniques on Xenopus laevis oocytes expressing different nAChR subtypes have demonstrated that (+)-**erythravine** produces a significant inhibitory modulation on $\alpha 4\beta 2$, $\alpha 4\beta 4$, and $\alpha 7$ isoforms.[13] This antagonism prevents ion flow through the



receptor channel, leading to reduced neuronal excitability, which is a plausible mechanism for its observed anxiolytic and anticonvulsant effects.[13]

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